Baeyer–Villiger Selectivity Reversal by Fluorine
In a systematic study of Baeyer–Villiger oxidation of isopropyl cubyl ketones, the 4-fluoro-substituted derivative (1l) preferentially migrates the i-propyl group over the cubyl group with a product ratio of 2:3 = 1:4 (cubyl migration product 2l = 11% NMR yield / 10% isolated; i-propyl migration product 3l = 49% NMR yield / 39% isolated). In stark contrast, the unsubstituted cubyl isopropyl ketone (1h) displays dominant cubyl migration with a ratio of 2h:3h = 3:1 (cubyl migration product 2h = 44% NMR yield / 46% isolated; i-propyl migration product 3h = 15% NMR yield / 22% isolated) [1]. This represents a 12-fold shift in selectivity attributable solely to the presence of the 4-fluoro substituent, demonstrating that fluorinated and non-fluorinated cubyl ketones are not synthetically interchangeable in Baeyer–Villiger-based routes to cubanols [1].
| Evidence Dimension | Baeyer–Villiger oxidation product ratio (cubyl migration : i-propyl migration) |
|---|---|
| Target Compound Data | 4-Fluoro-substituted cubyl i-Pr ketone (1l): ratio 2l:3l = 1:4; 2l yield = 11% (NMR) / 10% (isolated); 3l yield = 49% (NMR) / 39% (isolated) |
| Comparator Or Baseline | Unsubstituted cubyl i-Pr ketone (1h): ratio 2h:3h = 3:1; 2h yield = 44% (NMR) / 46% (isolated); 3h yield = 15% (NMR) / 22% (isolated) |
| Quantified Difference | 12-fold shift in product selectivity (cubyl migration preference reversed from 3:1 to 1:4) |
| Conditions | 0.2 mmol substrate, 4 equiv m-CPBA, CHCl₃, room temperature, 24 h; yields determined by ¹H NMR with isolated yields in parentheses |
Why This Matters
Procurement of the non-fluorinated cubyl methyl ketone instead of 1-(4-fluorocuban-1-yl)ethanone would lead to a diametrically opposite product distribution in Baeyer–Villiger oxidation, fundamentally altering synthetic route design and yield of downstream cubanol intermediates.
- [1] Hind, J.; Fallis, I. A.; Platts, J. A.; Tredwell, M. The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols. Org. Lett. 2025, 27 (33), 9218–9222. Table 3, Entries 2 and 6. View Source
